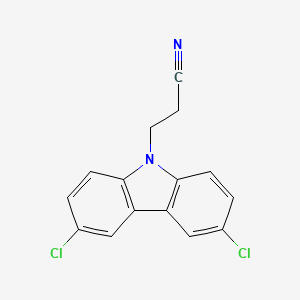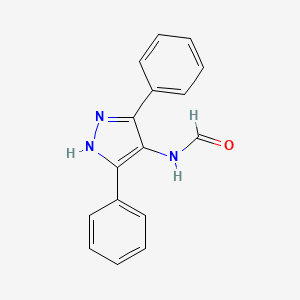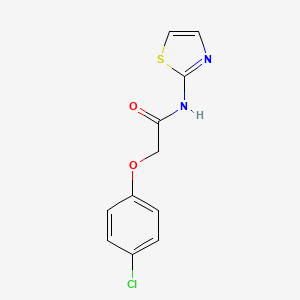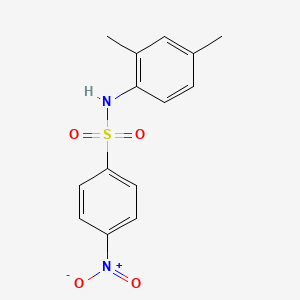
5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FBDD, is a small molecule that has attracted significant attention from the scientific community due to its potential applications in various fields.
Scientific Research Applications
5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In drug discovery, 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a scaffold to design and synthesize novel compounds with improved pharmacological properties. In material science, 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been utilized to prepare functional materials such as molecular sensors, catalysts, and polymers.
Mechanism of Action
The mechanism of action of 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to bind to the active site of enzymes and disrupt their function, leading to the inhibition of various cellular processes. 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to interact with proteins involved in signal transduction pathways, leading to the modulation of cellular signaling.
Biochemical and Physiological Effects:
5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can induce apoptosis, inhibit cell proliferation, and modulate gene expression. In vivo studies have shown that 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can reduce tumor growth, inflammation, and bacterial infections. However, the exact mechanism of action and the potential side effects of 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione on human health are still under investigation.
Advantages and Limitations for Lab Experiments
5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its small size, high purity, and ease of synthesis. 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be easily modified to introduce different functional groups and improve its pharmacological properties. However, 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations, including its low solubility in water, which can affect its bioavailability and toxicity. 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can also exhibit non-specific binding to proteins and enzymes, leading to false-positive results in some assays.
Future Directions
5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several potential future directions for research and development. One direction is to explore the use of 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a tool for studying enzyme function and protein-protein interactions. Another direction is to design and synthesize novel compounds based on the 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione scaffold with improved pharmacological properties. Additionally, 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be utilized to prepare functional materials and sensors for various applications. Finally, more studies are needed to investigate the potential side effects and toxicity of 5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione on human health.
properties
IUPAC Name |
5-[(3-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-3-1-2-6(4-7)5-8-9(15)13-11(17)14-10(8)16/h1-5H,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFPBHZOAYXEHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831829.png)
![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831839.png)


![1-(9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B3831870.png)

![6-bromo-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3831881.png)
![4-[(6-methyl-2-pyridinyl)methyl]-1(2H)-phthalazinone](/img/structure/B3831886.png)


![N-[(2,4-dichlorophenoxy)acetyl]alanine](/img/structure/B3831913.png)
![N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B3831914.png)

